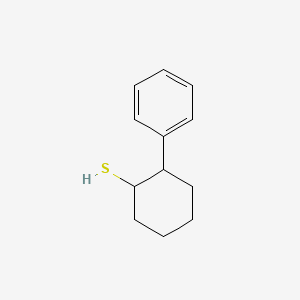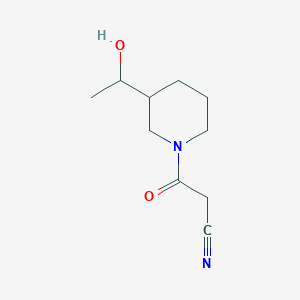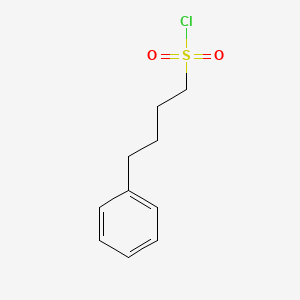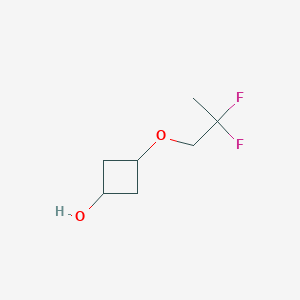![molecular formula C8H13N3 B13321610 ({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine: is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol This compound is characterized by its unique structure, which includes a cyclopenta[d]imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine typically involves the reaction of cyclopenta[d]imidazole with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Techniques such as recrystallization and chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group, using reagents such as alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Formation of corresponding imidazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
Thiophene derivatives: Known for their biological activities and used in various pharmaceutical applications.
Uniqueness
({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine: is unique due to its cyclopenta[d]imidazole ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-1-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H13N3/c1-9-5-8-10-6-3-2-4-7(6)11-8/h9H,2-5H2,1H3,(H,10,11) |
InChI Key |
SOURVPXHMYCBGW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(N1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


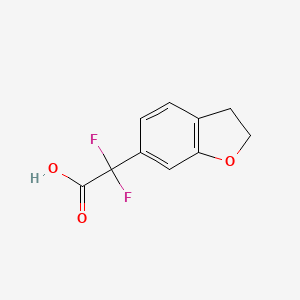
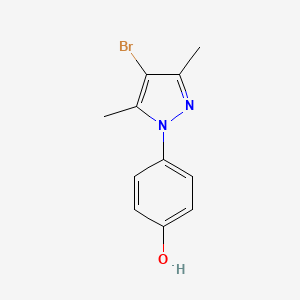
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
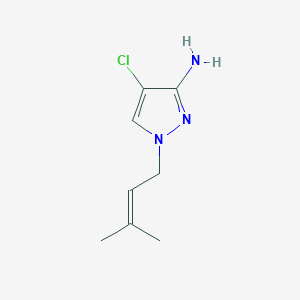
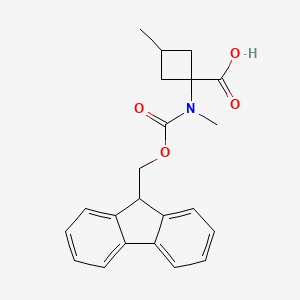
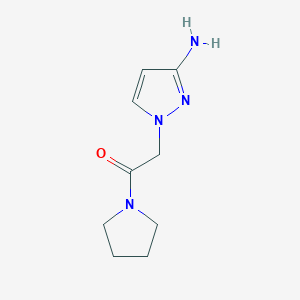
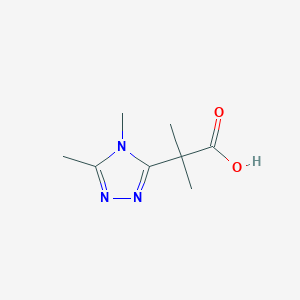
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
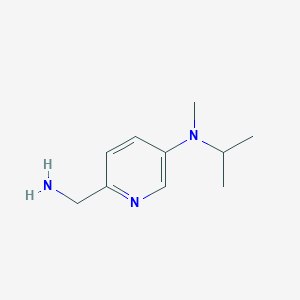
![tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13321567.png)
